(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
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Description
(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemistry
- The compound has been utilized in the synthesis of enantiomerically pure cyclopropane analogues of phenylalanine, indicating its role in the preparation of optically pure compounds (Jiménez et al., 2001).
- It is used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, showcasing its versatility in creating complex organic molecules (Xue et al., 2002).
Chemical Reactions and Properties
- Research indicates its importance in stereoselective and scalable syntheses, particularly in creating azabicyclo compounds (Gan et al., 2013).
- The compound plays a role in understanding the conformation of tert-butoxycarbonyl groups in peptide structures (Jankowska et al., 2002).
Applications in Novel Reagents and Syntheses
- It has been used in the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates (Saito et al., 2006).
- Its derivatives have been synthesized and used in creating unnatural amino acids, contributing to the field of bioorganic chemistry (Bakonyi et al., 2013).
Mechanistic Studies and Catalysis
- Studies on tert-butyloxycarbonyl group migration provide insights into the mechanisms of organic reactions (Xue & Silverman, 2010).
Building Blocks for Biologically Active Compounds
- It has been used in the preparation of building blocks for biologically active compounds, such as HIV protease inhibitors (Ikunaka et al., 2002).
Properties
IUPAC Name |
(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479380 |
Source
|
Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260606-18-5 |
Source
|
Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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